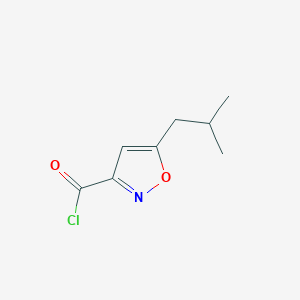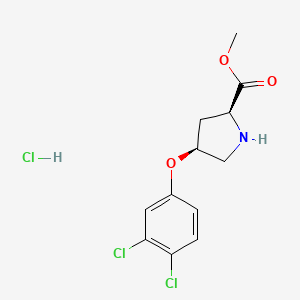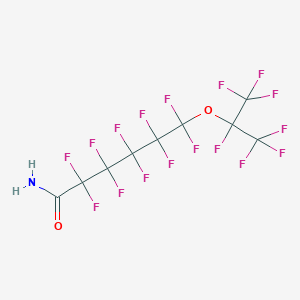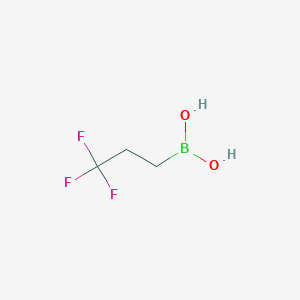
(3,3,3-Trifluoropropyl)boronic acid
Vue d'ensemble
Description
“(3,3,3-Trifluoropropyl)boronic acid” is a chemical compound with the CAS Number: 674-55-5 . It has a molecular weight of 141.89 . The IUPAC name for this compound is 3,3,3-trifluoropropylboronic acid .
Molecular Structure Analysis
The InChI code for “(3,3,3-Trifluoropropyl)boronic acid” is 1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms.
Chemical Reactions Analysis
Boronic acids, including “(3,3,3-Trifluoropropyl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be utilized in various sensing applications .
Physical And Chemical Properties Analysis
“(3,3,3-Trifluoropropyl)boronic acid” is a white solid . It should be stored at temperatures between 0-8°C .
Applications De Recherche Scientifique
Medicinal Chemistry
Boronic acids, including (3,3,3-Trifluoropropyl)boronic acid, have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This has led to broad applications in medicinal chemistry .
Enzyme Inhibitors
Peptide boronic acids, such as (3,3,3-Trifluoropropyl)boronic acid, have been used in the identification of covalent reversible enzyme inhibitors . These inhibitors can bind to enzymes and reduce their activity, which can be useful in the treatment of various diseases .
Glycan Recognition and Detection
(3,3,3-Trifluoropropyl)boronic acid has been used for the recognition and detection of glycans on proteins or cancer cell surfaces . This can help in the early detection of cancer and other diseases .
siRNA Delivery
(3,3,3-Trifluoropropyl)boronic acid has been used in the delivery of siRNAs . siRNAs are small interfering RNAs that can silence the expression of specific genes, and they have potential therapeutic applications .
pH Responsive Devices
(3,3,3-Trifluoropropyl)boronic acid has been used in the development of pH responsive devices . These devices can respond to changes in pH, which can be useful in various fields such as environmental monitoring and healthcare .
RNA or Bacterial Surface Recognition
(3,3,3-Trifluoropropyl)boronic acid has been used for the recognition of RNA or bacterial surfaces . This can help in the study of RNA structures and functions, as well as in the detection and treatment of bacterial infections .
Peptide Cyclization and Modifications
Boronic acid-mediated peptide cyclization and peptide modifications have been facilitated by (3,3,3-Trifluoropropyl)boronic acid . This has paved the way for developing a growing number of peptide boronic acids .
Chemical Synthesis
The facile chemical synthesis of peptide boronic acids, including (3,3,3-Trifluoropropyl)boronic acid, has been reported . This has expanded the toolbox of synthetic chemists and enabled the exploration of new chemical spaces .
Safety and Hazards
The safety information for “(3,3,3-Trifluoropropyl)boronic acid” indicates that it may be harmful if swallowed, and it may cause eye irritation . The compound is classified under the GHS07 hazard class . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of water in case of skin contact .
Orientations Futures
The use of boronic acids, including “(3,3,3-Trifluoropropyl)boronic acid”, is increasing in diverse areas of research . They are being used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of boronic acids lies in further exploring these applications and developing new ones.
Mécanisme D'action
Target of Action
(3,3,3-Trifluoropropyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like (3,3,3-Trifluoropropyl)boronic acid) transfers an organic group to a metal . This is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3,3,3-Trifluoropropyl)boronic acid plays a crucial role, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The result of the action of (3,3,3-Trifluoropropyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3,3,3-Trifluoropropyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed in a basic aqueous environment . The reaction may also be influenced by the presence of other substances in the reaction mixture .
Propriétés
IUPAC Name |
3,3,3-trifluoropropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFGWPBMSKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281856 | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
674-55-5 | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







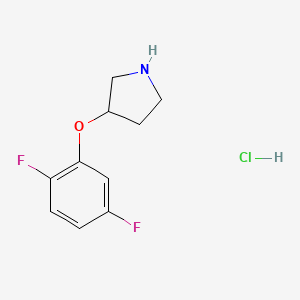

![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)
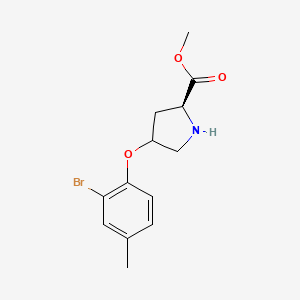
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)

